
Pyrazolopyrimidinone
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Overview
Description
Pyrazolopyrimidinone is a useful research compound. Its molecular formula is C5H2N4O and its molecular weight is 134.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment
Pyrazolopyrimidinones have shown promise as anticancer agents through various mechanisms:
- Synergistic Cytotoxicity with Cold Atmospheric Plasma (CAP) : Recent studies demonstrated enhanced cytotoxic effects when pyrazolopyrimidinones were combined with CAP. This combination resulted in significantly increased reactive oxygen species (ROS) generation, leading to improved cancer cell death rates. For instance, two specific pyrazolopyrimidinones were identified as prodrugs that exhibited 5-15 times enhanced cytotoxicity against glioblastoma cells when treated with CAP .
- Inhibition of Kinases : Pyrazolopyrimidinones have been reported to inhibit several key kinases involved in cancer progression, such as phosphoinositide 3-kinase (PI3K) and glycogen synthase kinase-3 (GSK-3), which play critical roles in cellular processes including growth and survival .
Treatment of Cystic Fibrosis and Obesity
Research has indicated that pyrazolopyrimidinones possess bioactivity relevant to the treatment of cystic fibrosis and obesity. Their ability to modulate cellular pathways involved in these conditions makes them valuable candidates for further exploration .
Erectile Dysfunction
Certain pyrazolopyrimidinone derivatives have been developed as selective inhibitors of phosphodiesterase type 5 (PDE5), demonstrating efficacy in treating erectile dysfunction. These compounds exhibit significant selectivity towards the PDE5 isozyme and show promising in vivo activity .
Case Studies
Several case studies illustrate the effectiveness of pyrazolopyrimidinones in various therapeutic contexts:
Properties
CAS No. |
190281-17-5 |
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Molecular Formula |
C5H2N4O |
Molecular Weight |
134.10 g/mol |
IUPAC Name |
pyrazolo[4,3-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H2N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H |
InChI Key |
DOTPSQVYOBAWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=O)N=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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